molecular formula C20H22FN3O3 B2897264 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 329779-45-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2897264
CAS No.: 329779-45-5
M. Wt: 371.412
InChI Key: QAMFEBZBOJEUOF-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzodioxin moiety linked to a piperazine ring, which is further substituted with a fluorophenyl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,3-dihydro-1,4-benzodioxin-6-amine and 4-fluorophenylpiperazine.

  • Reaction Conditions: The reaction is often carried out in an organic solvent such as dichloromethane or N,N-dimethylformamide (DMF) under reflux conditions.

  • Catalysts: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches, with careful control of reaction parameters to ensure consistency and purity.

  • Scale-Up: Industrial-scale production involves scaling up the reaction, often using reactors that allow for continuous monitoring and control of temperature, pressure, and other critical parameters.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the piperazine ring.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound

  • Reduction Products: Reduced forms of the compound

  • Substitution Products: Substituted derivatives of the piperazine ring

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a tool in biological research, aiding in the study of enzyme inhibition and receptor binding. Medicine: Industry: The compound is used in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways: The exact pathways depend on the specific application, but they often involve modulation of biochemical processes or signaling pathways.

Comparison with Similar Compounds

  • N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)acetamide: A simpler analog without the piperazine ring.

  • N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-bromobenzenesulfonamide: A related compound with a bromobenzenesulfonamide group.

  • N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Another analog with an acetamidobenzenesulfonamide group.

Uniqueness: The presence of the fluorophenyl group and the piperazine ring in N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide distinguishes it from its analogs, potentially leading to unique biological and chemical properties.

This compound represents a valuable addition to the repertoire of organic molecules with diverse applications in scientific research and industry. Its unique structure and reactivity make it a promising candidate for further exploration and development.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-15-1-4-17(5-2-15)24-9-7-23(8-10-24)14-20(25)22-16-3-6-18-19(13-16)27-12-11-26-18/h1-6,13H,7-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMFEBZBOJEUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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